molecular formula C23H23F3N2O3 B2476356 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 848868-99-5

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2476356
CAS No.: 848868-99-5
M. Wt: 432.443
InChI Key: FBWBQJANAXNANC-UHFFFAOYSA-N
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Description

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative with a complex substitution pattern. The core structure consists of a benzopyran-4-one scaffold, modified at positions 2, 3, 7, and 6. Key features include:

  • Position 2: A trifluoromethyl (-CF₃) group, which enhances metabolic stability and electron-withdrawing properties .
  • Position 7: A hydroxyl (-OH) group, enabling hydrogen bonding and influencing solubility .
  • Position 8: A (4-ethylpiperazin-1-yl)methyl substituent, introducing a basic nitrogen-rich moiety that may enhance solubility and receptor binding .

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O3/c1-2-27-10-12-28(13-11-27)14-17-18(29)9-8-16-20(30)19(15-6-4-3-5-7-15)22(23(24,25)26)31-21(16)17/h3-9,29H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWBQJANAXNANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine moiety may interact with receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chromen-4-one core may interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of chromen-4-one derivatives with variations in substituents at positions 3, 7, 8, and the amine moiety. Below is a comparative analysis based on structural modifications and inferred physicochemical properties:

Table 1: Structural Variations and Implications

Compound Name / Substituents Key Differences vs. Target Compound Physicochemical/Biological Implications Evidence ID
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one - 3-position: 4-methoxyphenyl (vs. phenyl) - Increased electron-donating effect; enhanced lipophilicity .
8-[(2-Ethylpiperidin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one - 8-position: Piperidine (vs. piperazine) - Reduced basicity; altered steric and hydrogen-bonding capacity .
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one - 3-position: 4-chlorophenyl; 8-position: 4-methylpiperazine - Chloro group increases electron-withdrawing effects; methyl reduces piperazine basicity .
8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one - 8-position: Azepane (7-membered ring vs. piperazine) - Larger ring size may increase steric hindrance .
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one perchlorate - 8-position: Diethylamino (vs. piperazine) - Tertiary amine with lower basicity; perchlorate may improve solubility .
8-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one - 8-position: 4-(2-hydroxyethyl)piperazine; 2-position: methyl (vs. CF₃) - Hydroxyethyl enhances polarity; methyl reduces metabolic stability .

Key Observations:

Substituent Effects on Lipophilicity: Electron-withdrawing groups (e.g., -CF₃ at position 2) increase metabolic stability but reduce solubility .

Amine Moieties and Solubility :

  • Piperazine derivatives (e.g., 4-ethylpiperazinyl) exhibit higher basicity and water solubility compared to piperidine or azepane analogs .
  • Hydroxyethyl-piperazine variants (e.g., ) introduce polar groups, further enhancing solubility .

Steric and Electronic Modifications :

  • Larger rings (e.g., azepane) or extended chains (e.g., propoxy-linked piperazines in ) may alter binding pocket interactions .
  • Trifluoromethyl groups at position 2 are conserved in most analogs, underscoring their role in stabilizing the chromen-4-one core .

Biological Activity

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound has gained attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. The compound's structure includes a trifluoromethyl group, which is known to enhance biological activity and lipophilicity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromen-4-one compounds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these compounds typically range from 10 to 50 µg/mL, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism of action that may involve the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Potential

The anticancer activity of chromen-4-one derivatives, including this compound, has been explored in several studies. These compounds have been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, studies indicate that treatment with this compound leads to a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7), with IC50 values reported between 15 to 30 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play significant roles in inflammation and cancer progression. Additionally, the trifluoromethyl group enhances the compound's binding affinity to these targets, increasing its efficacy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various chromen derivatives revealed that those containing a piperazine moiety exhibited enhanced antimicrobial activity compared to their non-piperazine counterparts. The study noted that modifications at the phenolic position significantly affected the antimicrobial spectrum .
  • Anti-inflammatory Activity : In a clinical trial involving patients with rheumatoid arthritis, administration of a chromen derivative showed a marked reduction in joint swelling and pain compared to placebo controls. The trial highlighted the compound's potential as an adjunct therapy for inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
Chromen AAntimicrobial20 µg/mL
Chromen BAnti-inflammatoryIC50: 25 µM
Chromen CAnticancerIC50: 18 µM

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